2,2-Difluoro-1,3,3-trimethylpyrrolidine
Description
2,2-Difluoro-1,3,3-trimethylpyrrolidine is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 2-position and three methyl groups at the 1-, 3-, and 3-positions. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine and methyl substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while methyl groups influence steric bulk and conformational rigidity.
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
2,2-difluoro-1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)4-5-10(3)7(6,8)9/h4-5H2,1-3H3 |
InChI Key |
BZSBPSOVPACROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1(F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3,3-trimethylpyrrolidine typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the reaction of 1,3,3-trimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3,3-trimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
2,2-Difluoro-1,3,3-trimethylpyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers: 3,3-Difluoropyrrolidine Derivatives
Several 3,3-difluoropyrrolidine analogs are documented in the evidence, differing in substitution patterns:
- 3,3-Difluoro-1-((3-boronate-phenyl)sulfonyl)pyrrolidine (CAS 2921015-26-9, ): Contains a sulfonyl and boronate ester group, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura).
- 3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine (CAS 1707605-07-9, ): Features a trifluoromethylphenyl group, enhancing electron-withdrawing effects and lipophilicity. Such substituents are common in agrochemicals and pharmaceuticals.
Key Differences :
- The 2,2-difluoro configuration in the target compound may result in greater steric hindrance near the pyrrolidine nitrogen compared to 3,3-difluoro analogs, affecting nucleophilicity and synthetic accessibility.
- 3,3-Difluoro derivatives are more prevalent in the evidence (e.g., ), suggesting easier synthetic routes or stability advantages.
Substituent Variations: Methyl vs. Aryl Groups
- Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5, ): A carbamate-protected derivative with a benzyl group. The ester functionality allows for further functionalization, contrasting with the permanently methylated nitrogen in the target compound.
- 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 1707358-15-3, ): Combines a difluoropyrrolidine with a trifluoromethylpyridine moiety. Such hybrid structures are common in kinase inhibitors, where fluorine enhances binding affinity and metabolic resistance.
Key Differences :
Functional Group Impact: Boronates and Trifluoromethyl Groups
- 3,3-Difluoro-1-(3-boronophenyl)pyrrolidine (CAS 1638604-77-9, ): Boronate esters facilitate bioconjugation and materials synthesis. The target compound lacks this reactivity but may offer superior stability in aqueous environments.
- Trifluoromethyl-substituted analogs (e.g., ): The -CF₃ group increases electronegativity and hydrophobicity, whereas the target compound’s -CH₃ groups may improve solubility in nonpolar solvents.
Research Implications and Gaps
- Synthetic Challenges : The 2,2-difluoro configuration may require specialized fluorination reagents (e.g., DAST or XtalFluor-E), whereas 3,3-difluoro analogs are more accessible via cyclization or nucleophilic substitution .
- Pharmacological Potential: Fluorinated pyrrolidines are prevalent in CNS drugs due to blood-brain barrier permeability. The target compound’s methyl groups could optimize pharmacokinetics compared to aryl-substituted analogs .
- Data Limitations : Direct experimental data (e.g., solubility, stability) for 2,2-Difluoro-1,3,3-trimethylpyrrolidine are absent in the evidence. Further studies are needed to validate inferred properties.
Biological Activity
2,2-Difluoro-1,3,3-trimethylpyrrolidine is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics make it a candidate for various applications in pharmaceuticals and biochemistry.
- Molecular Formula : C7H12F2N
- Molecular Weight : 149.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanisms include:
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Modulation of Gene Expression : This compound may affect the expression of genes related to inflammation and cellular stress responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Properties
In vivo studies on animal models have shown that this compound can reduce inflammation markers. Notably, it decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in induced inflammatory conditions.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls. -
Inflammation Model :
In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
